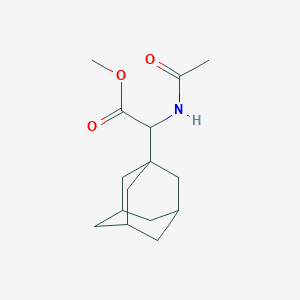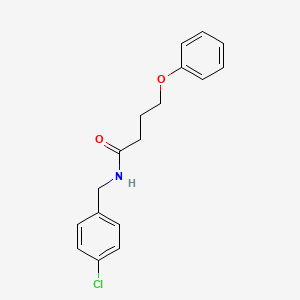![molecular formula C17H18Cl2O3 B5118904 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5118904.png)
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions.
Mécanisme D'action
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is a selective β2-adrenergic receptor antagonist, which means that it blocks the binding of β2-adrenergic receptor agonists such as epinephrine and norepinephrine. This leads to a decrease in the activity of β2-adrenergic receptors and a reduction in the downstream signaling pathways that are activated by these receptors.
Biochemical and Physiological Effects:
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and airway smooth muscle relaxation. It has also been shown to decrease glucose uptake and lipolysis in adipose tissue. Additionally, it has been shown to decrease thermogenesis and increase insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it can be used to investigate the specific role of β2-adrenergic receptors in various physiological and pathological conditions. It is also relatively easy to synthesize and has a long shelf-life.
One limitation of 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is that it may have off-target effects on other receptors or signaling pathways. Additionally, it may not be suitable for use in certain experimental models or systems.
Orientations Futures
There are several future directions for research involving 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in the regulation of glucose and lipid metabolism. Another area of interest is the use of β2-adrenergic receptor antagonists in the treatment of obesity and related metabolic disorders. Additionally, there is a need for further investigation into the off-target effects of 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 and the development of more selective β2-adrenergic receptor antagonists.
Méthodes De Synthèse
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 can be synthesized using a multi-step process starting from 2-methoxy-4-methylphenol. The first step involves the protection of the phenolic hydroxyl group using tert-butyldimethylsilyl chloride. This is followed by the alkylation of the protected phenol with 3-chloropropyl-2,4,6-trimethylphenyl ether. The resulting intermediate is then deprotected using tetrabutylammonium fluoride to yield 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551.
Applications De Recherche Scientifique
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene 118,551 is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological and pathological conditions. It has been used to study the effects of β2-adrenergic receptor activation on heart rate, blood pressure, and airway smooth muscle relaxation. It has also been used to investigate the role of β2-adrenergic receptors in the regulation of glucose metabolism, lipid metabolism, and thermogenesis.
Propriétés
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-12-4-7-15(17(10-12)20-2)21-8-3-9-22-16-11-13(18)5-6-14(16)19/h4-7,10-11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIORKROLTBOQPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-ethyl-4-piperidinyl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5118826.png)

![5-(4-chloro-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5118836.png)








![N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide](/img/structure/B5118898.png)
![butyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5118930.png)
